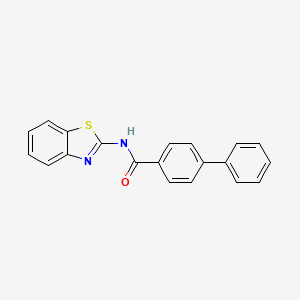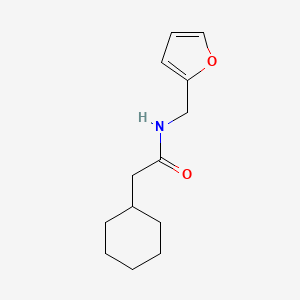![molecular formula C14H11FN2O2S B5849890 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in B-cells, leading to a reduction in tumor burden and prolonged survival in mouse models of CLL and NHL. This compound has also been shown to have a favorable safety profile in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has several advantages as a potential therapeutic agent for the treatment of B-cell malignancies. It has shown potent inhibitory activity against BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. This compound has also been shown to have a favorable safety profile in preclinical and clinical studies. However, there are limitations to its use in lab experiments. This compound is a small molecule inhibitor, which may limit its efficacy in certain types of B-cell malignancies. Additionally, the mechanism of action of this compound may not be fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the development and use of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide as a potential therapeutic agent for the treatment of B-cell malignancies. One potential direction is the combination of this compound with other targeted therapies, such as venetoclax or obinutuzumab, to enhance its efficacy. Another direction is the development of biomarkers to identify patients who are most likely to benefit from treatment with this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in other types of B-cell malignancies.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide involves a multi-step process that includes the reaction of 4-fluorobenzoyl chloride with 2-amino-phenol to form 4-fluoro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with thiocarbonyldiimidazole to form this compound. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cells. In vivo studies using mouse models of CLL and NHL have demonstrated that this compound reduces tumor burden and prolongs survival.
Propriétés
IUPAC Name |
4-fluoro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S/c15-10-7-5-9(6-8-10)13(19)17-14(20)16-11-3-1-2-4-12(11)18/h1-8,18H,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVIEOCHDILHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)
![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)

![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)
![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)
![2-[4-(2-fluorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5849910.png)


